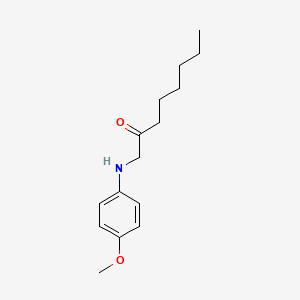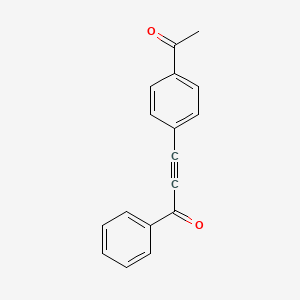
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-: is an organic compound with the molecular formula C17H12O2 . This compound is characterized by the presence of a propynone group attached to a phenyl ring and an acetylphenyl group. It is a member of the propargyl ketones family, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and 4-acetylbenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or methanol.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of phenylacetylene to 4-acetylbenzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-Propyn-1-one, 1-(4-acetylphenyl)-3-(2-aminophenyl)
- 3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one
Uniqueness
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
827319-25-5 |
|---|---|
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC名 |
3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H12O2/c1-13(18)15-10-7-14(8-11-15)9-12-17(19)16-5-3-2-4-6-16/h2-8,10-11H,1H3 |
InChIキー |
AZGOEGQSWNRLAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
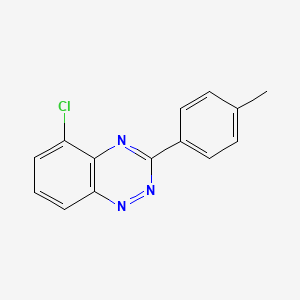
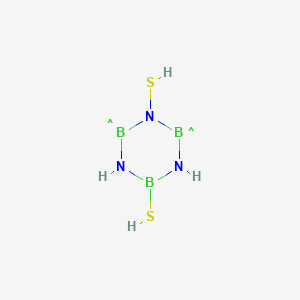
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
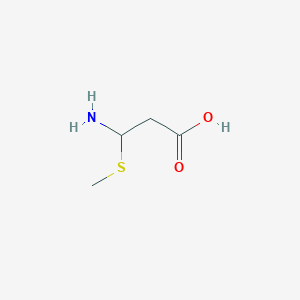
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
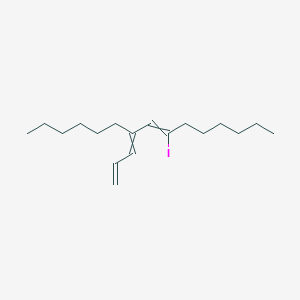
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
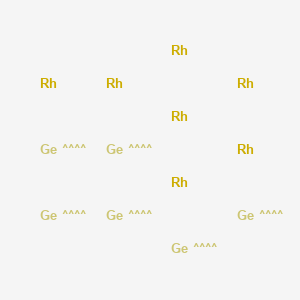
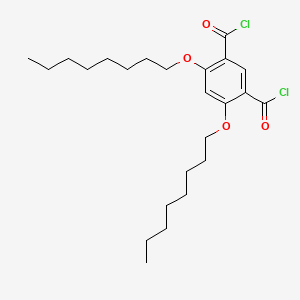
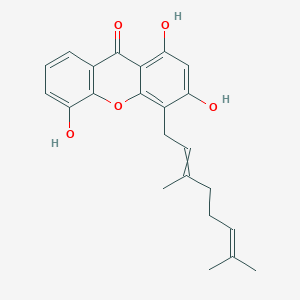
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
